Cas no 10241-97-1 (5-Methylindole-2-carboxylic acid)

5-Methylindole-2-carboxylic acid is a heterocyclic organic compound featuring a carboxylic acid functional group at the 2-position and a methyl substituent at the 5-position of the indole ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its indole core is a common pharmacophore, contributing to its utility in medicinal chemistry. The compound exhibits good stability and reactivity, facilitating further derivatization. It is commonly used in research settings for the synthesis of indole-based analogs, offering precise control over molecular modifications. High-purity grades are available to ensure consistent performance in synthetic applications.
5-Methylindole-2-carboxylic acid structure
10241-97-1 structure
商品名:5-Methylindole-2-carboxylic acid
CAS番号:10241-97-1
MF:C10H9NO2
メガワット:175.183962583542
MDL:MFCD00047166
CID:48476
PubChem ID:57654367

5-Methylindole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Methyl-1H-indole-2-carboxylic acid
    • 5-METHYLINDOLE-2-CARBOXYLIC ACID
    • NSC 88873
    • 5-Methyl-2-indolecarboxylic acid
    • 1H-Indole-2-carboxylic acid, 5-methyl-
    • DAITVOCMWPNFTL-UHFFFAOYSA-N
    • NSC88873
    • 5-ME-ICA
    • Oprea1_147382
    • DAITVOCMWPNFTL-UHFFFAOYSA-
    • 5-methyl indole-2-carboxylic acid
    • STK158245
    • SBB028490
    • BDBM50009123
    • BBL022372
    • TRA0043763
    • RP23710
    • CS-W
    • NSC-88873
    • CS-W007370
    • SCHEMBL704614
    • SY031705
    • 5-Methyl-1H-indole-2-carboxylic acid #
    • EN300-28968
    • MFCD00047166
    • Z235352033
    • FS-3375
    • M-4060
    • 5-METHYLINDOLE-2-CARBOXYLICACID
    • NCGC00338875-01
    • Q27454588
    • A856951
    • DTXSID20293351
    • 4BY
    • FT-0620657
    • BB 0248950
    • 10241-97-1
    • AB01331621-02
    • AMY31808
    • AF-960/00469027
    • CHEMBL23328
    • AKOS000198799
    • InChI=1/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
    • FT-0620610
    • 5-Methyl-1h-indole-2-carboxylic acid;
    • 5-Methylindole-2-carboxylic acid
    • MDL: MFCD00047166
    • インチ: 1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
    • InChIKey: DAITVOCMWPNFTL-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC2C=C(C)C=CC=2N1)=O
    • BRN: 144055

計算された属性

  • せいみつぶんしりょう: 175.06300
  • どういたいしつりょう: 175.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 7
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 色と性状: クリーム色ライトブラウン結晶粉末
  • 密度みつど: 1.34
  • ゆうかいてん: 236-238°C (dec.)
  • ふってん: 421.2 ºC at 760 mmHg
  • フラッシュポイント: 208.5 ºC
  • 屈折率: 1.696
  • すいようせい: Soluble in ethanol (50 mg/ml). Insoluble in water.
  • PSA: 53.09000
  • LogP: 2.17450
  • ようかいせい: 水に溶けない

5-Methylindole-2-carboxylic acid セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501a
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • セキュリティ用語:S26;S36
  • ちょぞうじょうけん:Sealed in dry,2-8°C
  • リスク用語:R36/37/38

5-Methylindole-2-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methylindole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28968-50.0g
5-methyl-1H-indole-2-carboxylic acid
10241-97-1 95%
50.0g
$762.0 2023-02-14
Enamine
EN300-28968-100.0g
5-methyl-1H-indole-2-carboxylic acid
10241-97-1 95%
100.0g
$1507.0 2023-02-14
eNovation Chemicals LLC
D553439-1g
5-Methyl-1H-indole-2-carboxylic acid
10241-97-1 97%
1g
$144 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QS785-200mg
5-Methylindole-2-carboxylic acid
10241-97-1 98%
200mg
¥63.0 2022-06-09
Enamine
EN300-28336320-0.05g
5-methyl-1H-indole-2-carboxylic acid
10241-97-1 95%
0.05g
$19.0 2023-09-06
Enamine
EN300-28336320-2.5g
5-methyl-1H-indole-2-carboxylic acid
10241-97-1 95%
2.5g
$46.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M53240-250mg
5-Methyl-1H-indole-2-carboxylic acid
10241-97-1
250mg
¥66.0 2021-09-08
eNovation Chemicals LLC
D516764-100g
5-methylindole-2-carboxylic acid
10241-97-1 97%
100g
$3000 2024-06-05
eNovation Chemicals LLC
Y1101874-10G
5-methyl-1H-indole-2-carboxylic acid
10241-97-1 97%
10g
$100 2024-07-21
TRC
M313590-250mg
5-Methylindole-2-carboxylic acid
10241-97-1
250mg
$64.00 2023-05-17

5-Methylindole-2-carboxylic acid 関連文献

5-Methylindole-2-carboxylic acidに関する追加情報

Introduction to 5-Methylindole-2-carboxylic acid (CAS No. 10241-97-1)

5-Methylindole-2-carboxylic acid, identified by the chemical compound code CAS No. 10241-97-1, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, belonging to the indole derivatives family, exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications. The presence of both a methyl group at the 5-position and a carboxylic acid functionality at the 2-position endows 5-Methylindole-2-carboxylic acid with distinct chemical properties that are highly relevant to modern drug discovery and material science.

The molecular structure of 5-Methylindole-2-carboxylic acid consists of an indole core, which is a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The substitution pattern, specifically the methylation at the 5-position and the carboxylation at the 2-position, influences its reactivity and interaction with biological targets. This structural motif is not only chemically interesting but also biologically relevant, as indole derivatives are widely recognized for their role in various physiological processes and have been extensively studied for their pharmacological potential.

In recent years, 5-Methylindole-2-carboxylic acid has been explored in several cutting-edge research areas. One of the most notable applications is in the development of novel therapeutic agents. The indole scaffold is known for its versatility in drug design, particularly in targeting neurological disorders, infectious diseases, and cancer. Researchers have leveraged the structural features of 5-Methylindole-2-carboxylic acid to develop molecules with enhanced binding affinity and selectivity towards specific biological receptors. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors involved in inflammation and pain modulation.

Moreover, 5-Methylindole-2-carboxylic acid has found utility in synthetic organic chemistry as a building block for more complex molecules. Its reactive sites allow for further functionalization, enabling chemists to construct intricate structures with tailored properties. This has opened up new avenues for creating advanced materials and functional compounds used in industries ranging from pharmaceuticals to agrochemicals. The ability to modify the indole core while retaining its core pharmacophoric features makes 5-Methylindole-2-carboxylic acid an indispensable tool in synthetic laboratories.

From a biochemical perspective, 5-Methylindole-2-carboxylic acid has been implicated in various metabolic pathways and signaling cascades. Recent studies have highlighted its role in modulating gut microbiota metabolism, which is increasingly recognized as a key factor in overall health and disease prevention. The compound’s interaction with microbial enzymes suggests potential applications in probiotic formulations and dietary supplements aimed at improving gut health. This area of research is particularly exciting as it bridges chemistry with microbiology, offering holistic approaches to therapeutic intervention.

Another emerging field where 5-Methylindole-2-carboxylic acid is making strides is in the realm of nanotechnology and material science. Its unique chemical properties make it suitable for designing functionalized nanoparticles and smart materials. These materials can be engineered to perform specific tasks, such as targeted drug delivery or enhanced sensing capabilities. The carboxylic acid group provides a site for covalent attachment to other molecules, while the indole ring contributes to stability and biocompatibility. Such innovations are paving the way for next-generation medical devices and diagnostic tools.

The synthesis of 5-Methylindole-2-carboxylic acid itself is an area of active research, with scientists continuously seeking more efficient and sustainable methods. Traditional synthetic routes often involve multi-step processes that require harsh conditions or expensive reagents. However, advances in green chemistry have led to the development of more environmentally friendly approaches, such as catalytic methods that minimize waste and energy consumption. These innovations not only improve the accessibility of 5-Methylindole-2-carboxylic acid but also align with global efforts to promote sustainable chemical practices.

In conclusion, 5-Methylindole-2-carboxylic acid (CAS No. 10241-97-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in drug discovery, a key player in biochemical pathways, and a versatile building block for advanced materials. As research continues to uncover new possibilities, the importance of this compound is likely to grow further, driving innovation and progress in both academic and industrial settings.

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